![molecular formula C₁₄H₂₂O₄ B1147846 (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 347378-74-9](/img/structure/B1147846.png)
(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a genotoxic impurity (GTI) found in pharmaceuticals, such as oseltamivir phosphate, an active pharmaceutical ingredient (API) (Puppala, Subbaiah, & Maheswaramma, 2022).
Synthesis Analysis
The synthesis involves complex organic reactions. For example, a study on a related compound describes the enzymatic kinetic resolution to prepare a structurally similar 7-oxabicyclo[2.2.1]heptene derivative (Schueller, Manning, & Kiessling, 1996).
Molecular Structure Analysis
The molecular structure features a 7-oxabicyclo[4.1.0]heptene framework, which is common in various synthetic and natural compounds. For instance, a related compound was synthesized and its structure was determined using X-ray crystallography (Vera et al., 2007).
Chemical Reactions and Properties
This compound can undergo various chemical transformations. A related study on a 2-azabicyclo[2.2.1]heptene derivative showed its rearrangement under acidic conditions (Kobayashi, Ono, & Kato, 1992).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure are crucial for pharmaceutical applications. A study on a related bicyclic compound highlighted its crystalline structure and thermodynamic properties (Vera et al., 2007).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interactions with other molecules are essential for its application in drug synthesis. For example, in the synthesis of oseltamivir phosphate, its reactivity and stability were significant for ensuring the purity and efficacy of the drug (Puppala, Subbaiah, & Maheswaramma, 2022).
Scientific Research Applications
Analytical Method Development
A novel liquid chromatography-mass spectrometry (LC-MS) method was developed for the ultra-trace level detection and quantification of a genotoxic impurity, structurally related to (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, in the pharmaceutical ingredient oseltamivir phosphate. This method is efficient, cost-effective, and provides confirmation of parent and daughter ion masses for further analysis (Puppala et al., 2022).
Synthesis and Chemical Transformations
- A study on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals described the highly stereoselective total synthesis of derivatives, showcasing the compound's utility in complex chemical transformations (Nativi et al., 1989).
- Research into the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones demonstrated the synthesis of C-alpha-galactosides of carbapentopyranoses, highlighting the compound's relevance in the synthesis of complex sugar derivatives (Cossy et al., 1995).
- The preparation of (R)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid as a precursor for substrates in ring opening metathesis polymerization (ROMP) further illustrates its utility in advanced polymer synthesis techniques (Schueller et al., 1996).
Pharmaceutical Intermediate Synthesis
The synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, a compound related to the query molecule, was described, showcasing its potential as a pharmaceutical intermediate (Lei, 2010).
properties
IUPAC Name |
ethyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXCGRFGEVXWIT-XQQFMLRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


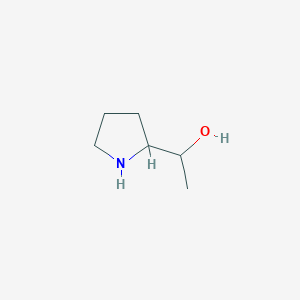
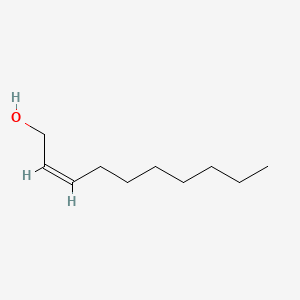
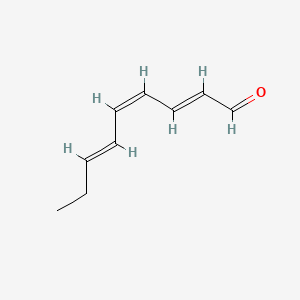
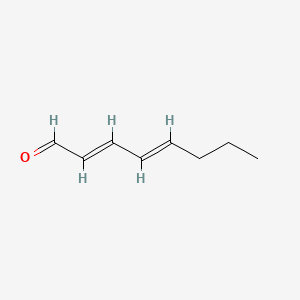
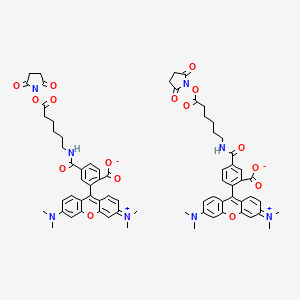
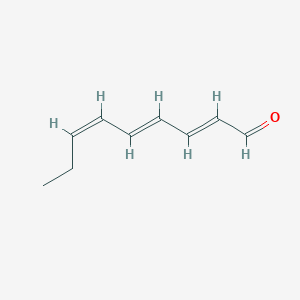
![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)